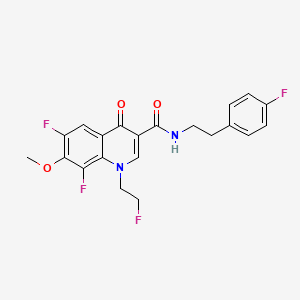![molecular formula C16H14F3N5O2 B14934041 N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B14934041.png)
N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea: is a complex organic compound that features a triazolopyridine moiety and a trifluoromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.
Formation of the Urea Linkage: The final step involves the reaction of the triazolopyridine derivative with a trifluoromethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can also occur, potentially affecting the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
In medicinal chemistry, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on these targets, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-phenylurea
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(methoxy)phenyl]urea
Uniqueness
Compared to similar compounds, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.
属性
分子式 |
C16H14F3N5O2 |
|---|---|
分子量 |
365.31 g/mol |
IUPAC 名称 |
1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)26-12-6-2-1-5-11(12)21-15(25)20-9-8-14-23-22-13-7-3-4-10-24(13)14/h1-7,10H,8-9H2,(H2,20,21,25) |
InChI 键 |
XZXPQQLNVUIEAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B14933958.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)propanamide](/img/structure/B14933959.png)
![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)

![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B14933976.png)
![Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B14933980.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B14933985.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B14933991.png)
![(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide](/img/structure/B14933999.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14934006.png)
![2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B14934014.png)
![2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide](/img/structure/B14934015.png)
![Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934019.png)
![methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934028.png)
